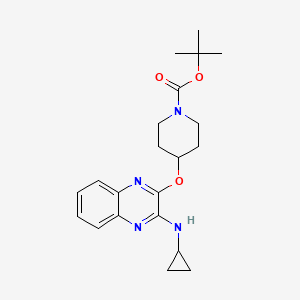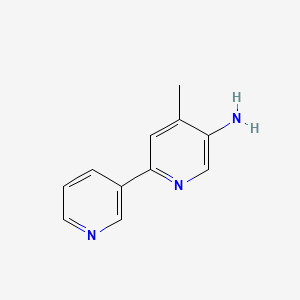
4-Methyl-6-(pyridin-3-yl)pyridin-3-amine
Übersicht
Beschreibung
4-Methyl-6-(pyridin-3-yl)pyridin-3-amine is a chemical compound that is part of a larger class of organic compounds known as phenylpyrazoles . It is a bioisostere of benzene with one carbon displaced by a nitrogen atom . It has been found in various derivatives and has been used in the preparation of certain compounds .
Synthesis Analysis
The synthesis of 4-Methyl-6-(pyridin-3-yl)pyridin-3-amine and its derivatives involves various methods. One method involves the use of trimethylamine as a classical method and using magnesium oxide nanoparticles . Another method involves the use of ethyl chloroformate, carboxylic acid derivatives, and 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine as raw materials .Molecular Structure Analysis
The molecular structure of 4-Methyl-6-(pyridin-3-yl)pyridin-3-amine has been analyzed in several studies. For instance, it has been found in complex with bovine endothelial nitric oxide synthase heme domain . It has also been found in complex with rat neuronal nitric oxide synthase heme domain .Chemical Reactions Analysis
The chemical reactions involving 4-Methyl-6-(pyridin-3-yl)pyridin-3-amine have been studied in various contexts. For instance, these compounds have been found to efficiently block the formation of blood vessels in vivo in a CAM model . They have also been found to exhibit differential migration and band intensities in DNA binding/cleavage assays .Wissenschaftliche Forschungsanwendungen
Diabetes Management
This compound has been shown to reduce blood glucose levels, which can be beneficial in the prevention and treatment of disorders such as hyperglycemia, type 1 diabetes, diabetes due to obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Antimicrobial and Antiviral Activities
Pyridine compounds, including 4-Methyl-6-(pyridin-3-yl)pyridin-3-amine, have demonstrated in vitro antibacterial activity against a panel of bacterial strains and yeasts. They also show activity against filamentous fungi, indicating potential use in treating various infections .
Anti-tubercular Agents
The compound’s viability in anti-tubercular therapy has been evaluated through in vitro MTT assays to determine its IC50 values from the dose–response curve. This suggests its potential application in tuberculosis treatment .
Leukemia Treatment
Derivatives of this compound have been used in the synthesis of therapeutic agents like Imatinib, which is used to treat leukemia by specifically inhibiting the activity of tyrosine kinases .
Tyrosine Kinase Inhibitors Synthesis
The compound is involved in the synthesis processes and serves as an intermediate for tyrosine kinase inhibitors like Nilotinib and Imatinib, which are crucial in cancer therapy .
Catalysis in Synthesis of Derivatives
It has been used as a raw material in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives catalyzed by MgO nanoparticles. These derivatives have potential applications in various fields including materials science .
Wirkmechanismus
Target of Action
Similar compounds have been reported to inhibit the flt3-itd and bcr-abl pathways . These pathways are critical in cell signaling and have been implicated in various forms of cancer.
Mode of Action
It is likely that the compound interacts with its targets (such as flt3-itd and bcr-abl) by binding to them, thereby inhibiting their activity . This inhibition can lead to changes in cellular processes, potentially leading to the death of cancer cells.
Result of Action
Similar compounds have been shown to induce apoptosis in certain cell lines . This suggests that 4-Methyl-6-(pyridin-3-yl)pyridin-3-amine may have similar effects.
Eigenschaften
IUPAC Name |
4-methyl-6-pyridin-3-ylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-8-5-11(14-7-10(8)12)9-3-2-4-13-6-9/h2-7H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKZPABPCYGFLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1N)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6-(pyridin-3-yl)pyridin-3-amine | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

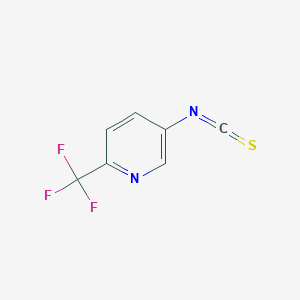

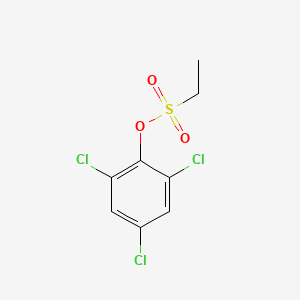
![4-Chloropyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-ol](/img/structure/B1391033.png)


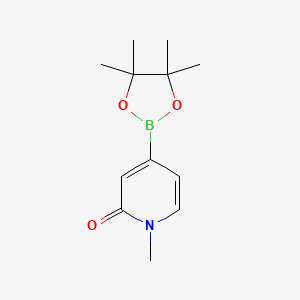
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-trityl-1H-pyrazole](/img/structure/B1391041.png)
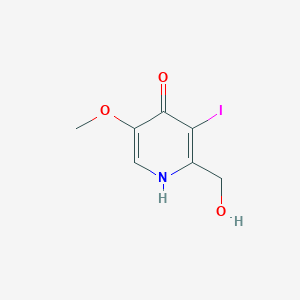


![3-[1-(2-Furylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1391046.png)
